molecular formula C14H17N3O3 B14993017 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

Cat. No.: B14993017
M. Wt: 275.30 g/mol
InChI Key: FUMCFOQQKTYPSN-UHFFFAOYSA-N
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Description

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 3-methoxybenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

    Attachment of the Dimethylpropanamide Moiety: The oxadiazole intermediate can then be reacted with N,N-dimethylpropanamide under suitable conditions to form the final compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxyphenyl group in the compound can undergo oxidation reactions to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Agents: Derivatives of oxadiazoles have shown potential as antimicrobial agents, and this compound could be explored for similar applications.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound can be investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Industry:

    Agriculture: It can be used in the development of agrochemicals such as herbicides and fungicides.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with nucleic acids, enzymes, and proteins through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

    1,3,4-Oxadiazole: A basic oxadiazole structure with similar chemical properties.

    2,5-Dimethyl-1,3,4-oxadiazole: A derivative with two methyl groups, showing different steric and electronic effects.

    3-(3-Methoxyphenyl)-1,2,4-oxadiazole: A compound with a similar methoxyphenyl group but lacking the dimethylpropanamide moiety.

Uniqueness:

    Structural Complexity: The presence of both the methoxyphenyl group and the dimethylpropanamide moiety makes 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide unique compared to simpler oxadiazole derivatives.

    The combination of these functional groups may enhance its potential as a pharmacophore and its ability to interact with various biological targets.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

InChI

InChI=1S/C14H17N3O3/c1-17(2)13(18)8-7-12-15-14(16-20-12)10-5-4-6-11(9-10)19-3/h4-6,9H,7-8H2,1-3H3

InChI Key

FUMCFOQQKTYPSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC

Origin of Product

United States

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